molecular formula C6H11NO3 B1587887 (S)-Methyl morpholine-3-carboxylate CAS No. 741288-31-3

(S)-Methyl morpholine-3-carboxylate

Cat. No.: B1587887
CAS No.: 741288-31-3
M. Wt: 145.16 g/mol
InChI Key: VVYXIRKYWOEDRA-YFKPBYRVSA-N
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Description

(S)-Methyl morpholine-3-carboxylate is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a methyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl morpholine-3-carboxylate typically involves the reaction of morpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl morpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of morpholine-3-carboxylic acid.

    Reduction: Formation of morpholine-3-methanol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-Methyl morpholine-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its chiral nature allows it to participate in enantioselective processes, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

  • (S)-Ethyl morpholine-3-carboxylate
  • (S)-Propyl morpholine-3-carboxylate
  • (S)-Butyl morpholine-3-carboxylate

Comparison: (S)-Methyl morpholine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative offers different steric and electronic properties, influencing its behavior in synthetic applications.

Properties

IUPAC Name

methyl (3S)-morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXIRKYWOEDRA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424924
Record name (S)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741288-31-3
Record name (S)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Morpholine-3-carboxylic acid hydrochloride (1.04 g) was dissolved in methanol (20 ml) and the solution cooled to -20° C. Thionyl chloride (1 ml) was added dropwise to the stirred reaction mixture such that the temperature did not rise above -10°. After the addition was complete the reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the resultant pale grey residue was partitioned between 2N Na2CO3 and dichloromethane. The organic phase was separated, dried, and the solvent was removed in vacuo to give the title compound as an oil (220 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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